(S)-isoflavan
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Overview
Description
(S)-isoflavan is the (S)-enantiomer of isoflavan. It is an enantiomer of a (R)-isoflavan.
Scientific Research Applications
Cardiovascular Benefits of (S)-Isoflavan
(S)-Isoflavan , a plant polyphenol with estrogenic activity, is under research for its potential cardiovascular benefits. Studies have indicated that while isoflavones may not significantly lower plasma cholesterol, they exhibit favorable effects on arterial function. These effects include improved arterial compliance, a measure of the elasticity or distensibility of large arteries, and vasodilatory effects on the microcirculation. The metabolism of isoflavones, however, is complex and requires further understanding for definitive studies to be designed (Nestel, 2003).
Nutrigenomic Perspective and Vascular Protection
Isoflavones have been observed to protect against vascular dysfunction through the amelioration of oxidative modifications and upregulation of endogenous antioxidant signaling pathways. The estrogenic properties of isoflavones contribute to molecular mechanisms that sustain endothelial function and transcriptional activation of antioxidant defense genes in vascular cells. Dietary isoflavones can protect against cardiovascular diseases by activating signaling pathways leading to increased nitric oxide (NO) bioavailability and regulation of phase II and antioxidant enzyme expression via the redox-sensitive transcription factor Nrf2. It's noteworthy that exposure to dietary soy during fetal development reduces susceptibility to cardiovascular diseases and obesity in adulthood (Siow & Mann, 2010).
Bone Health and Menopausal Support
Isoflavones and Skeletal Health
The role of isoflavones, such as genistein and daidzein, in the prevention and treatment of osteoporosis is under investigation. While animal models, in vitro experiments, and epidemiological reports suggest skeletal benefits in women with little or no ovarian estrogen production, the current standard for science-based medicine requires further human trials with controlled, randomized, prospective conditions to confirm these benefits (Migliaccio & Anderson, 2003).
Isoflavone Formulations and Estrogen-Deficient Bone Resorption
Isoflavones, through selective estrogen receptor modulation, may exert beneficial effects against estrogen-deficient bone loss. Meta-analyses suggest that isoflavone treatments, especially in aglycone form, exert a moderately beneficial effect against bone loss in peri- and postmenopausal women. This indicates potential for isoflavone formulations in addressing bone health issues related to estrogen deficiency (Lambert, Hu, & Jeppesen, 2017).
properties
Product Name |
(S)-isoflavan |
---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(3S)-3-phenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C15H14O/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-9,14H,10-11H2/t14-/m1/s1 |
InChI Key |
NNQSGBRGJHSRFN-CQSZACIVSA-N |
Isomeric SMILES |
C1[C@H](COC2=CC=CC=C21)C3=CC=CC=C3 |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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